molecular formula C6H5BrClN B1523330 4-Bromo-2-chloro-5-methylpyridine CAS No. 867279-13-8

4-Bromo-2-chloro-5-methylpyridine

Cat. No.: B1523330
CAS No.: 867279-13-8
M. Wt: 206.47 g/mol
InChI Key: QGMCCRKFZDLEBP-UHFFFAOYSA-N
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Description

4-Bromo-2-chloro-5-methylpyridine is a chemical compound with the molecular formula CHBrClN . It has an average mass of 206.468 Da and a monoisotopic mass of 204.929382 Da . It is used as a starting material in the preparation of crown-ester-bipyridines and viologens through sodium or nickel reductive coupling, side chain oxidation, and esterification . It serves as an important raw material and intermediate in organic synthesis, pharmaceuticals, agrochemicals, and dyes .


Molecular Structure Analysis

The molecular structure of this compound consists of a pyridine ring which is a six-membered ring with five carbon atoms and one nitrogen atom. The pyridine ring is substituted at the 4th position with a bromine atom, at the 2nd position with a chlorine atom, and at the 5th position with a methyl group .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 206.47 g/mol . It has a density of 1.6±0.1 g/cm3 and a boiling point of 252.3±35.0 °C at 760 mmHg . The physical form of this compound can vary from white to yellow to orange solid or liquid .

Scientific Research Applications

Synthesis and Crystal Structure Analysis

  • Synthesis of Schiff Base Compounds : A study demonstrated the synthesis of a Schiff base compound, 2-bromo-4-chloro-6-[(4-methylpyridin-2-ylimino)methyl]phenol, through condensation processes, highlighting the structural versatility of pyridine derivatives like 4-Bromo-2-chloro-5-methylpyridine (Wang et al., 2008).

Chemical Reaction Mechanisms

  • Pressure and Temperature Effects on Cobalt(II) Halides : The study of pressure and temperature effects on cobalt(II) halides in solutions containing this compound analogs (such as 4-methylpyridine) reveals insights into octahedral-tetrahedral equilibria, important for understanding complex chemical reactions (Kojima, 1988).

Development of Novel Pyridine Derivatives

  • Suzuki Cross-Coupling Reaction : The Suzuki cross-coupling reaction using pyridine derivatives (related to this compound) led to the development of novel compounds. This research emphasizes the potential of these compounds in various applications including biological activities (Ahmad et al., 2017).

Thermal Analyses and Structural Studies

  • Copper(II) and Oxido-vanadium(IV) Complexes : An exploration of copper(II) and oxido-vanadium(IV) complexes of 4-bromo-2-(((5-chloro-2-hydroxyphenyl)imino)methyl)phenol demonstrates the structural and thermal properties of such complexes, providing a deeper understanding of the physical and chemical characteristics of pyridine-based compounds (Takjoo et al., 2013).

Halogen Atom Migration

  • Migration of Halogen Atoms in Halogeno-Derivatives : The migration of halogen atoms in halogeno-derivatives of dihydroxypyridine, related to this compound, provides insights into the reactivity and transformation capabilities of these compounds (Hertog & Schogt, 2010).

Medicinal Chemistry Applications

  • Halogen-rich Intermediate for Synthesis : A study highlighted the use of a halogen-rich pyridine derivative, closely related to this compound, as an intermediate for synthesizing pentasubstituted pyridines, demonstrating its potential in medicinal chemistry (Wu et al., 2022).

Safety and Hazards

4-Bromo-2-chloro-5-methylpyridine is classified as Acute toxicity, Oral (Category 4), H302, and Serious eye damage (Category 1), H318 . It is harmful if swallowed and causes serious eye damage . Safety precautions include washing skin thoroughly after handling, not eating, drinking, or smoking when using this product, and wearing eye protection/face protection .

Mechanism of Action

Target of Action

It is known to be used as a reagent in suzuki–miyaura cross-coupling reactions , which are widely applied transition metal catalyzed carbon–carbon bond forming reactions .

Mode of Action

The mode of action of 4-Bromo-2-chloro-5-methylpyridine is primarily through its role in the Suzuki–Miyaura cross-coupling reactions . In these reactions, the compound acts as an organoboron reagent, which is relatively stable, readily prepared, and generally environmentally benign . The compound participates in electronically divergent processes with the metal catalyst. Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

Given its role in suzuki–miyaura cross-coupling reactions , it can be inferred that it plays a role in the synthesis of various organic compounds, potentially affecting multiple biochemical pathways depending on the specific compounds being synthesized.

Result of Action

The result of the action of this compound is the formation of new carbon–carbon bonds through Suzuki–Miyaura cross-coupling reactions . This enables the synthesis of a wide variety of organic compounds, potentially leading to various molecular and cellular effects depending on the specific compounds being synthesized.

Biochemical Analysis

Biochemical Properties

4-Bromo-2-chloro-5-methylpyridine plays a significant role in biochemical reactions, particularly as an intermediate in the synthesis of more complex molecules. It interacts with various enzymes and proteins, influencing their activity and function. For instance, it has been studied for its potential to inhibit certain kinases, which are enzymes that transfer phosphate groups to specific substrates. The interactions between this compound and these enzymes are typically characterized by binding to the active site, leading to inhibition or modulation of enzyme activity .

Cellular Effects

The effects of this compound on cellular processes are diverse. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, by inhibiting specific kinases, this compound can alter the phosphorylation status of key signaling proteins, thereby affecting downstream signaling cascades. This can lead to changes in gene expression profiles and metabolic activities within the cell .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can act as an inhibitor of enzymes by occupying the active site and preventing substrate access. This inhibition can result in decreased enzyme activity and subsequent alterations in cellular processes. Additionally, this compound may influence gene expression by interacting with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions. Long-term exposure to this compound can lead to cumulative effects on cellular function, including potential cytotoxicity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal or no adverse effects, while higher doses can lead to toxicity. Threshold effects have been observed, where a certain dosage level is required to elicit a significant biological response. Toxic effects at high doses may include organ damage, altered metabolic function, and behavioral changes in animal models .

Metabolic Pathways

This compound is involved in various metabolic pathways. It can be metabolized by liver enzymes, leading to the formation of metabolites that may have different biological activities. The compound interacts with enzymes such as cytochrome P450, which play a crucial role in its biotransformation. These interactions can affect metabolic flux and the levels of specific metabolites within the body .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It may interact with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation within specific tissues can influence its biological activity and potential therapeutic effects .

Subcellular Localization

The subcellular localization of this compound is an important aspect of its activity. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. This localization can affect its interactions with biomolecules and its overall function within the cell .

Properties

IUPAC Name

4-bromo-2-chloro-5-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrClN/c1-4-3-9-6(8)2-5(4)7/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGMCCRKFZDLEBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80702237
Record name 4-Bromo-2-chloro-5-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80702237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

867279-13-8
Record name 4-Bromo-2-chloro-5-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80702237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Bromo-2-chloro-5-methyl-pyridine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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